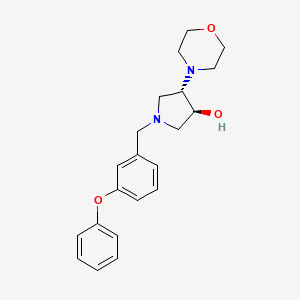
1-(1H-benzimidazol-2-ylmethyl)-2-propyl-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-benzimidazol-2-ylmethyl)-2-propyl-1H-benzimidazole, also known as BPB, is a benzimidazole derivative that has been widely used in scientific research. BPB is a potent inhibitor of chloride channels and has been shown to have a variety of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1-(1H-benzimidazol-2-ylmethyl)-2-propyl-1H-benzimidazole involves its interaction with chloride channels. 1-(1H-benzimidazol-2-ylmethyl)-2-propyl-1H-benzimidazole binds to the extracellular domain of chloride channels and inhibits their activity. This leads to a decrease in the influx of chloride ions into cells, which can have a variety of downstream effects, depending on the specific cell type and physiological context.
Biochemical and Physiological Effects:
1-(1H-benzimidazol-2-ylmethyl)-2-propyl-1H-benzimidazole has a variety of biochemical and physiological effects, including effects on neurotransmitter release, calcium signaling, and muscle contraction. 1-(1H-benzimidazol-2-ylmethyl)-2-propyl-1H-benzimidazole has been shown to modulate the release of neurotransmitters, such as GABA and glutamate, and to affect calcium signaling in neurons. 1-(1H-benzimidazol-2-ylmethyl)-2-propyl-1H-benzimidazole has also been shown to inhibit muscle contraction, which can have implications for the treatment of disorders such as asthma and hypertension.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(1H-benzimidazol-2-ylmethyl)-2-propyl-1H-benzimidazole in lab experiments is its potency as a chloride channel inhibitor. 1-(1H-benzimidazol-2-ylmethyl)-2-propyl-1H-benzimidazole is a highly effective inhibitor of chloride channels and can be used at relatively low concentrations. However, one limitation of using 1-(1H-benzimidazol-2-ylmethyl)-2-propyl-1H-benzimidazole is its specificity. 1-(1H-benzimidazol-2-ylmethyl)-2-propyl-1H-benzimidazole has been shown to interact with a variety of other ion channels and transporters, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on 1-(1H-benzimidazol-2-ylmethyl)-2-propyl-1H-benzimidazole. One area of interest is the development of more specific inhibitors of chloride channels, which could help to elucidate the specific roles of these channels in physiological processes. Another area of interest is the use of 1-(1H-benzimidazol-2-ylmethyl)-2-propyl-1H-benzimidazole in the treatment of diseases such as asthma and hypertension, which are characterized by abnormal muscle contraction. Finally, there is interest in using 1-(1H-benzimidazol-2-ylmethyl)-2-propyl-1H-benzimidazole as a tool for studying the role of chloride channels in neuronal signaling and synaptic plasticity.
Synthesis Methods
1-(1H-benzimidazol-2-ylmethyl)-2-propyl-1H-benzimidazole can be synthesized from 2-propyl-1H-benzimidazole and 2-(bromomethyl)-1H-benzimidazole. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The yield of 1-(1H-benzimidazol-2-ylmethyl)-2-propyl-1H-benzimidazole is typically around 70%.
Scientific Research Applications
1-(1H-benzimidazol-2-ylmethyl)-2-propyl-1H-benzimidazole has been used in a variety of scientific research applications, including studies on chloride channels, neurotransmitter release, and calcium signaling. 1-(1H-benzimidazol-2-ylmethyl)-2-propyl-1H-benzimidazole has been shown to inhibit the activity of chloride channels, which are involved in a variety of physiological processes, including muscle contraction, neuronal signaling, and fluid secretion. 1-(1H-benzimidazol-2-ylmethyl)-2-propyl-1H-benzimidazole has also been shown to modulate the release of neurotransmitters, such as GABA and glutamate, and to affect calcium signaling in neurons.
properties
IUPAC Name |
1-(1H-benzimidazol-2-ylmethyl)-2-propylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4/c1-2-7-18-21-15-10-5-6-11-16(15)22(18)12-17-19-13-8-3-4-9-14(13)20-17/h3-6,8-11H,2,7,12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLZAMGDWCTDAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2N1CC3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-benzimidazol-2-ylmethyl)-2-propylbenzimidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-3-fluorobenzamide](/img/structure/B4942841.png)
![1-(2,3,4-trimethoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4942852.png)
![2-{3,5-dibromo-4-[(4-methylbenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4942860.png)

![3-acetyl-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-methyl-2H-pyran-2-one](/img/structure/B4942886.png)

![{2-[(4-chlorobenzoyl)amino]-1,3-oxazol-4-yl}acetic acid](/img/structure/B4942895.png)


![(3aS*,5S*,9aS*)-2-(3-methoxybenzyl)-5-(3-methyl-1-propyl-1H-pyrazol-4-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4942904.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide hydrochloride](/img/structure/B4942914.png)
![N,N-diethyl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]ethanamine dihydrochloride](/img/structure/B4942923.png)
![2-[{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}(benzyl)amino]ethanol](/img/structure/B4942933.png)
